molecular formula C7H10N2O2 B1428719 3-(Oxolan-2-yl)-1,2-oxazol-5-amine CAS No. 1218915-65-1

3-(Oxolan-2-yl)-1,2-oxazol-5-amine

Cat. No. B1428719
M. Wt: 154.17 g/mol
InChI Key: JRFARASGGGSPBP-UHFFFAOYSA-N
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Description

The compound “3-(Oxolan-2-yl)-1,2-oxazol-5-amine” is a complex organic molecule. Based on its name, it likely contains an oxazol ring (a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom), an amine group (-NH2), and an oxolane ring (a five-membered ring containing four carbon atoms and one oxygen atom) .


Chemical Reactions Analysis

The chemical reactivity of “3-(Oxolan-2-yl)-1,2-oxazol-5-amine” would likely depend on the presence and position of functional groups within the molecule. The amine group might be expected to participate in reactions such as acid-base reactions or nucleophilic substitutions .

Scientific Research Applications

Novel Synthetic Methods

  • Consecutive Three-Component Synthesis : A method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones was developed, demonstrating an innovative approach to oxazole synthesis (Merkul & Müller, 2006).
  • Gold-Catalysed Intermolecular Reaction : The study explores the synthesis of complex, fully substituted 4-aminooxazoles, utilizing gold catalysis and demonstrating the versatility in oxazole formation (Gillie, Reddy, & Davies, 2016).

Characterization of Novel Compounds

  • X-ray Mapping in Heterocyclic Design : Analysis of single-crystal structures of aminodienes containing an oxazole fragment reveals insights into their molecular architecture (Rybakov et al., 2002).
  • Electrochemically Promoted C-N Bond Formation : This study presents an electrochemical method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2, showcasing an environmentally friendly approach (Feroci et al., 2005).

Biological Activities

  • Antibacterial Study of Novel Compounds : Novel heterocyclic compounds with 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragments showed promising antibacterial activity, indicating potential applications in medical research (Mehta, 2016).
  • Antimycobacterial Activity : Compounds with a 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea structure demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting potential therapeutic applications (Sriram et al., 2007).

Future Directions

The future research directions for “3-(Oxolan-2-yl)-1,2-oxazol-5-amine” would likely depend on its biological activity and potential applications. For example, if it were found to have therapeutic activity, future research might focus on optimizing its properties for drug development .

properties

IUPAC Name

3-(oxolan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h4,6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFARASGGGSPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-2-yl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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